molecular formula C14H16N2O4S B2792372 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 838585-40-3

3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2792372
CAS RN: 838585-40-3
M. Wt: 308.35
InChI Key: SQGWJPOFYLKGCR-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide, also known as MS023, is a small molecule inhibitor that has been recently developed for potential use in cancer treatment.

Scientific Research Applications

Ru(0)-Catalyzed Coupling Reactions

Research by Hirano et al. (2017) explored the C3-selective coupling reactions of unsaturated 5-membered heterocycles, relevant to the structure of 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide. This study focused on the synthesis of compounds like 2-methyl-3-(tetrahydrofuran-3-yl)propanamide, demonstrating the potential of these reactions in creating useful intermediates for further chemical synthesis (Hirano, Moritake, Murakami, & Komine, 2017).

Anticancer Activity of Analogous Compounds

El Rayes et al. (2019) synthesized a series of compounds structurally similar to 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide, evaluating their anticancer activity. This study highlights the significance of chemical structures like this in developing potential anticancer drugs (El Rayes et al., 2019).

Quantum Chemical Studies for Drug Development

Otuokere and Amaku (2015) conducted quantum chemical studies on similar compounds, focusing on their steric energy and potential as anti-prostatic carcinoma drugs. This research underlines the importance of understanding the electronic and structural properties of such compounds for therapeutic applications (Otuokere & Amaku, 2015).

Synthesis and Immunomodulatory Activity

Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, closely related to the compound of interest. They evaluated these compounds for their immunosuppressive activities, showcasing the potential of this structural class in the development of immunomodulatory drugs (Giraud et al., 2010).

Antiviral Drug Development Against Zika Virus

Bharadwaj et al. (2020) investigated a compound structurally analogous to 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide for its potential as a Zika virus methyltransferase inhibitor. This study emphasizes the importance of such compounds in the development of antiviral drugs (Bharadwaj, Rao, Dwivedi, Mishra, & Yadava, 2020).

Synthesis, Molecular Structure, and Spectroscopic Characterization

Durgun et al. (2016) focused on the synthesis and characterization of a sulfonamide compound similar to 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide. Their study included a detailed analysis of the compound’s molecular structure and spectroscopic properties, contributing to the understanding of its physicochemical characteristics (Durgun, Ceylan, Yalcin, Turkmen, Özdemir, & Koyuncu, 2016).

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-5,7-8H,6,9H2,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGWJPOFYLKGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide

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